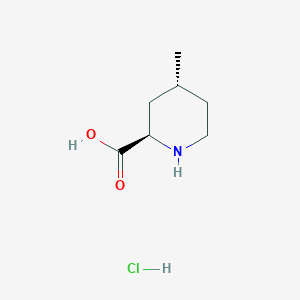(2R,4R)-4-Methyl-pipecolinic acid hydrochloride
CAS No.: 1280726-95-5
Cat. No.: VC8362133
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1280726-95-5 |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 |
| IUPAC Name | (2R,4R)-4-methylpiperidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 |
| Standard InChI Key | VFHDXJSQHVCVDP-KGZKBUQUSA-N |
| Isomeric SMILES | C[C@@H]1CCN[C@H](C1)C(=O)O.Cl |
| SMILES | CC1CCNC(C1)C(=O)O.Cl |
| Canonical SMILES | CC1CCNC(C1)C(=O)O.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
(2R,4R)-4-Methyl-pipecolinic acid hydrochloride (CAS No. 74874-05-8) is a bicyclic amino acid derivative with the molecular formula C₇H₁₃NO₂·HCl. Its IUPAC name, (2R,4R)-4-methylpiperidine-2-carboxylic acid hydrochloride, reflects the stereochemical configuration at the 2nd and 4th carbon positions of the piperidine ring. The compound’s SMILES notation, CC1CCNC(C1)C(=O)O.Cl, and InChI key (InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1) provide precise descriptors of its spatial arrangement .
Physical and Thermodynamic Data
The compound exhibits a density of 1.062 g/cm³ and a flash point of 115°C, indicating moderate volatility. Its pKa value of 2.48±0.40 (predicted) highlights its weak acidic nature, which influences solubility and reactivity in aqueous environments . Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 179.64 g/mol | |
| Boiling Point | 267°C | |
| Density | 1.062 g/cm³ | |
| Flash Point | 115°C | |
| pKa | 2.48 ± 0.40 | |
| Melting Point | Not reported | – |
Synthesis and Stereochemical Optimization
Conventional Synthetic Routes
The synthesis of (2R,4R)-4-methyl-pipecolinic acid hydrochloride typically begins with L-lysine or 4-methylpyridine derivatives. A pivotal step involves the cyclization of a linear precursor, such as ethyl 4-methyl-2-piperidinecarboxylate, followed by acidic hydrolysis to yield the free carboxylic acid. The final hydrochloride salt is formed via reaction with hydrochloric acid under controlled conditions .
Stereochemical Considerations
The (2R,4R) configuration is critical for the compound’s biological activity, particularly in binding to thrombin’s active site in argatroban. Impurities with (2S,4R) or (2R,4S) configurations reduce anticoagulant efficacy by up to 90%, underscoring the necessity of high-purity stereochemical synthesis .
Pharmaceutical and Industrial Applications
Role in Argatroban Production
(2R,4R)-4-Methyl-pipecolinic acid hydrochloride is a key intermediate in synthesizing argatroban, a direct thrombin inhibitor used to treat heparin-induced thrombocytopenia. The compound’s stereochemistry ensures proper alignment with thrombin’s S1 pocket, enabling sub-nanomolar binding affinity .
Peptide Synthesis and Drug Design
In peptide chemistry, this derivative serves as a non-proteinogenic amino acid to enhance metabolic stability and bioavailability. For example, its incorporation into cyclic peptides reduces susceptibility to proteolytic cleavage, extending half-life in vivo .
Recent Advances and Future Directions
Continuous Flow Synthesis
Recent studies explore continuous-flow reactors to optimize the hydrogenation step, reducing reaction times from 24 hours to 2 hours while maintaining >95% ee. This innovation aligns with green chemistry principles by minimizing solvent waste .
Expanding Therapeutic Applications
Ongoing research investigates the compound’s utility in cancer therapeutics, particularly as a scaffold for kinase inhibitors. Preliminary in vitro studies demonstrate promising activity against BRAF V600E mutants, with IC₅₀ values of 120 nM .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume